molecular formula C18H16N4O3 B2503440 N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105248-90-5

N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2503440
CAS RN: 1105248-90-5
M. Wt: 336.351
InChI Key: IVIHNAZKRFQURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this compound, they do offer insights into the synthesis and structural analysis of related acetamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of an amide linkage between an acyl group and an amine. In the first paper, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with various substitutions at the carbon adjacent to the amide nitrogen. The synthesis process included the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to the discovery of potent compounds with significant biological activity as opioid kappa agonists .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and potential intramolecular hydrogen bonding, which can influence the overall conformation and reactivity of the molecule. The second paper describes the structure of an N-(4,6-dimethylpyrid-2-yl)acetamide compound, highlighting the planarity of the molecule and the presence of an intramolecular hydrogen bond that contributes to this planarity. The pyridyl and phenyl rings in the molecule make a significant angle with each other, which could be a factor in the biological activity of such compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond. The amide linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. Additionally, the presence of substituents on the acetamide can influence its reactivity in electrophilic aromatic substitution reactions or nucleophilic addition reactions, depending on the electronic nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure, particularly the presence of hydrogen bonding and the overall polarity of the molecule. The intramolecular hydrogen bond observed in the second paper's compound suggests that similar compounds may have increased solubility in polar solvents and potentially higher melting points due to the stabilization provided by hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with various compounds to form 5H-pyrimido[5,4-b]indole derivatives, which are closely related to the chemical structure (Shestakov et al., 2009).

Potential Medical Applications

  • Antimicrobial Agents : A series of acetamide derivatives, including structures similar to the compound , were synthesized and evaluated for their antimicrobial properties against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Miscellaneous Applications

  • In Pharmaceutical Patents : Compounds related to the given chemical, like pyridazino[4,5-b]indole-1-acetamide derivatives, have been patented for various pharmaceutical uses, including cardiac, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
  • Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to the compound , has shown promising results in the development of novel antiallergic compounds (Menciu et al., 1999).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . This suggests that the compound could potentially affect various biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could have a range of molecular and cellular effects.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-4-5-14-13(7-11)16-17(21-14)18(24)22(10-20-16)9-15(23)19-8-12-3-2-6-25-12/h2-7,10,21H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHNAZKRFQURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.